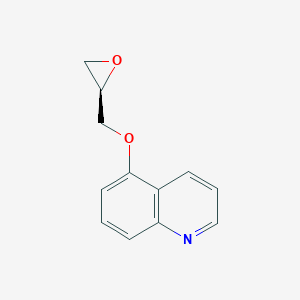

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Description

Properties

IUPAC Name |

5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYHBTWIHLITG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471323 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145679-40-9 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-5-(Oxiran-2-ylmethoxy)quinoline CAS number 145679-40-9

The following is an in-depth technical guide for (R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9). This document is structured for researchers and process chemists, focusing on the synthesis, quality control, and application of this chiral building block.

CAS Number: 145679-40-9 Chemical Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol Synonyms: (R)-5-(2,3-Epoxypropoxy)quinoline; 5-((R)-Glycidyloxy)quinoline

Executive Summary & Core Directive

This compound is a high-value chiral intermediate characterized by a quinoline scaffold ether-linked to an (R)-configured epoxide. It serves as a critical "chiral handle" in the synthesis of pharmaceutical agents, particularly

This guide moves beyond basic catalog data to provide a self-validating synthesis protocol and a quality control framework essential for maintaining enantiomeric excess (

Chemical Profile & Properties

The compound combines the lipophilic, planar quinoline ring with a reactive electrophilic epoxide.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| Chirality | (R)-Enantiomer (derived from (S)-Glycidyl sulfonate or (R)-Epichlorohydrin via HKR) |

| Reactivity | High susceptibility to nucleophilic attack at the terminal epoxide carbon (C3) |

| Storage | -20°C, Hygroscopic, Store under Argon |

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The most reliable route to high-optical-purity aryl glycidyl ethers is nucleophilic substitution using a chiral sulfonate. While reaction with epichlorohydrin is cheaper, it often leads to lower

Recommended Route: Alkylation of 5-Hydroxyquinoline with (S)-Glycidyl Nosylate (or Tosylate).

-

Mechanism: S

2 displacement. -

Stereochemistry: Inversion of configuration at the chiral center of the glycidyl sulfonate. To obtain the (R)-product , one must start with the (S)-reagent .

Step-by-Step Protocol

Reagents:

-

5-Hydroxyquinoline (1.0 eq)

-

(S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)

-

Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile

Procedure:

-

Preparation: Charge a flame-dried reaction vessel with 5-Hydroxyquinoline and anhydrous DMF under

atmosphere. -

Deprotonation: Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: -

Alkylation: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate in DMF.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

-

Work-up: Quench with water. Extract with Ethyl Acetate (

). Wash combined organics with brine ( -

Purification: Recrystallize from Isopropanol/Hexane or perform Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexane).

Visualization of Synthesis Pathway

Caption: Synthesis via S_N2 displacement ensuring inversion of configuration to yield the (R)-enantiomer.

Quality Control & Validation

Ensuring the enantiomeric purity is paramount, as the (S)-isomer may have antagonistic or toxicological effects in biological systems.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR (400 MHz, CDCl3) | Conforms to structure; Epoxide protons at |

| Purity (Chemical) | HPLC (C18 Column) | |

| Purity (Chiral) | Chiral HPLC | |

| Residual Solvent | GC-HS | DMF < 880 ppm |

Chiral Separation Method

-

Column: Daicel Chiralcel OD-H or AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The (R)-isomer typically elutes second on OD-H columns (verify with racemic standard).

QC Workflow Diagram

Caption: Sequential analytical workflow ensuring both chemical and stereochemical integrity.

Applications in Drug Development

This compound is a versatile intermediate. The epoxide ring is strained and highly reactive toward amines, thiols, and alcohols.

Synthesis of -Blocker Analogs

The core utility lies in the ring-opening of the epoxide with primary amines (e.g., isopropylamine, tert-butylamine) to form

-

Mechanism: Regioselective attack of the amine at the less hindered terminal carbon of the epoxide.

-

Relevance: This mimics the pharmacophore of drugs like Carteolol or Pindolol , but with a 5-quinoline core, potentially altering lipophilicity and receptor binding affinity.

Kinase Inhibitor Scaffolds

The 5-substituted quinoline moiety is a privileged structure in medicinal chemistry, often found in inhibitors targeting:

-

c-Met

-

VEGFR The glycidyl ether chain allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via epoxide opening, improving the ADME profile of the parent quinoline.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Epoxides: Potential alkylating agents. Treat as suspected mutagens/genotoxins.

-

Quinolines: Irritating to eyes, respiratory system, and skin.

Handling Protocol:

-

Containment: Handle only in a fume hood or glovebox.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Deactivation: Quench spills with aqueous sodium thiosulfate or dilute sulfuric acid to open the epoxide ring before disposal.

References

-

Sharpless, K. B., et al. (1980). "The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement." Journal of the American Chemical Society. Link (Foundational chemistry for chiral oxidation).

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938. Link (Methodology for resolving chiral epoxides).

-

Klunder, J. M., Onami, T., & Sharpless, K. B. (1989). "Arenesulfonate derivatives of glycidol: Versatile chiral building blocks for organic synthesis." Journal of Organic Chemistry, 54(6), 1295–1304. Link (Source for Sulfonate synthesis route).

- McCall, D., et al. (2012). "Synthesis of 5-substituted quinoline derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Technical Monograph: (R)-5-(Oxiran-2-ylmethoxy)quinoline

Advanced Chiral Synthons in Adrenergic Therapeutics

Executive Summary & Core Identity

Target Molecule: (R)-5-(Oxiran-2-ylmethoxy)quinoline

CAS Registry Number: 145679-40-9

Molecular Formula:

This technical guide dissects the structural architecture, synthetic pathways, and quality control protocols for This compound . As a high-value chiral building block, this molecule serves as the critical electrophilic intermediate in the synthesis of enantiopure beta-blockers, most notably Carteolol and its derivatives. Its core functionality lies in the strained oxirane (epoxide) ring, which acts as a "warhead" for regioselective nucleophilic attack by amines (e.g., tert-butylamine), facilitating the construction of the pharmacologically active oxypropanolamine side chain.

Therapeutic Relevance:

While many beta-blockers are marketed as racemates, the (S)-enantiomers of the final drug (derived from the (S)-epoxide) typically exhibit higher affinity for

-

Structure-Activity Relationship (SAR) Studies: Determining the eudismic ratio (activity difference between enantiomers).

-

Metabolic Profiling: Investigating enantioselective metabolism and toxicity.

-

Next-Generation Therapeutics: Synthesis of novel quinoline-based kinase inhibitors requiring specific stereochemistry.

Physicochemical Profile

| Property | Specification / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 78°C – 82°C (Typical range for pure enantiomer) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |

| Chirality | (R)-Configuration at the C2 position of the propoxy chain |

| Optical Rotation | |

| Stability | Moisture sensitive (epoxide hydrolysis); Light sensitive (quinoline oxidation) |

Synthetic Architecture & Causality

The synthesis of this compound demands rigorous stereocontrol. The industry-standard approach utilizes 5-hydroxyquinoline as the nucleophile. Two primary pathways exist, distinguished by the source of chirality.

Pathway A: Direct Alkylation with Chiral Epichlorohydrin (The Retention Route)

This is the most scalable route. It involves the reaction of 5-hydroxyquinoline with (R)-epichlorohydrin .

-

Mechanistic Logic:

-

Deprotonation: Potassium carbonate (

) generates the phenoxide anion. -

Regioselective Attack: The phenoxide attacks the less hindered primary carbon (

) of the epichlorohydrin, opening the epoxide ring. -

Ring Closure: The resulting alkoxide intermediate performs an intramolecular

attack on the chloromethyl carbon ( -

Stereochemical Outcome: Since the chiral center (

) is not the site of nucleophilic attack in the ring-opening step, and the closure is intramolecular, the absolute configuration is generally retained . Thus, (R)-epichlorohydrin yields the (R)-ether.

-

Pathway B: Glycidyl Sulfonate Coupling (The High-Fidelity Route)

For applications requiring >99% ee, (2R)-glycidyl 3-nitrobenzenesulfonate (Nosylate) is used.

-

Mechanistic Logic: This proceeds via direct

displacement of the sulfonate leaving group by the phenoxide. Because the attack occurs at the primary carbon, the chiral center is undisturbed, ensuring high enantiomeric fidelity without the risk of racemization seen in the thermal conditions of Pathway A.

Visualization: Synthesis Mechanism

The following diagram illustrates Pathway A, highlighting the critical ring-opening/ring-closing sequence.

Caption: Mechanistic pathway for the synthesis of this compound via (R)-epichlorohydrin, showing retention of stereochemistry.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

Reagents

-

5-Hydroxyquinoline: 10.0 g (68.9 mmol)

-

(R)-(-)-Epichlorohydrin: 19.1 g (206 mmol, 3.0 eq) – Excess drives kinetics.

-

Potassium Carbonate (

): 14.3 g (103 mmol, 1.5 eq) – Anhydrous, milled. -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade).

Step-by-Step Methodology

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-hydroxyquinoline (10.0 g) and

(14.3 g) in DMF (100 mL). Stir at room temperature for 30 minutes.-

Why: This pre-activation step ensures complete formation of the phenoxide anion before introducing the electrophile, minimizing side reactions.

-

-

Addition: Add (R)-epichlorohydrin (19.1 g) dropwise over 15 minutes.

-

Control: Maintain temperature < 40°C to prevent uncontrolled exotherms which can degrade enantiomeric excess (ee).

-

-

Reaction: Heat the mixture to 60°C and stir for 5–8 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting phenol (

) should disappear; product appears at

-

-

Work-up:

-

Cool to room temperature.[3]

-

Filter off inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure to remove DMF/excess epichlorohydrin.

-

Dissolve residue in Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove residual DMF.

-

Dry organic layer over

, filter, and evaporate.

-

-

Purification: Recrystallize from Isopropanol/Hexane or perform flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on proving both chemical purity and optical purity.

Analytical Workflow

-

Chemical Purity (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

-

Target: >98% area purity.

-

-

Enantiomeric Excess (Chiral HPLC):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Acceptance Criteria: >97% ee (Enantiomeric Excess).

-

-

Structural Confirmation (1H-NMR):

-

Diagnostic signals: Epoxide protons at

2.7–2.9 ppm (multiplets) and 3.3 ppm. Quinoline aromatic protons

-

Visualization: QC Decision Tree

Caption: Quality Control workflow ensuring chemical and optical purity before release.

Safety & Handling

-

Genotoxicity: Epoxides are alkylating agents. This compound is a potential mutagen. Handle in a fume hood with double nitrile gloves.

-

Stability: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze to the diol in the presence of moisture and Lewis acids.

References

-

PubChem. Carteolol Hydrochloride Compound Summary (Precursor Context). National Library of Medicine. Retrieved from [Link]

- Nakagawa, K., et al. (1979). United States Patent 4,153,697: Carbostyril Derivatives. (Foundational patent describing the synthesis of Carteolol via quinoline/quinolinone epoxide intermediates).

Sources

The Enantioselective Synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline: A Senior Application Scientist's In-Depth Technical Guide

Foreword: The Strategic Importance of Chiral Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[1][2] The introduction of chirality into these structures often unlocks enhanced potency and selectivity, targeting biological pathways with greater precision. (R)-5-(Oxiran-2-ylmethoxy)quinoline is a key chiral intermediate, sought after for its reactive epoxide functionality, which serves as a linchpin for the synthesis of more complex drug candidates, particularly in the development of novel beta-blockers and other pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable chiral building block, grounded in mechanistic understanding and practical, field-proven insights.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two principal pathways for its construction, each with distinct advantages and challenges. The core of the synthesis involves the formation of the ether linkage between the 5-position of the quinoline ring and the chiral three-carbon unit containing the epoxide.

Caption: Retrosynthetic analysis of this compound.

Strategy A focuses on the late-stage introduction of chirality through the asymmetric epoxidation of an achiral precursor, 5-allyloxyquinoline. This approach leverages powerful catalytic methods to control stereochemistry.

Strategy B employs a convergent approach, where the chirality is pre-installed in a C3 building block, such as (R)-glycidyl nosylate or tosylate. This chiral electrophile is then coupled with 5-hydroxyquinoline via a nucleophilic substitution reaction.

This guide will delve into the practical execution of both strategies, providing detailed protocols and discussing the critical parameters for success.

II. Strategy A: Asymmetric Epoxidation of 5-Allyloxyquinoline

This linear approach commences with the preparation of the allylated quinoline precursor, followed by a stereoselective epoxidation.

Step 1: Synthesis of 5-Allyloxyquinoline

The synthesis of 5-allyloxyquinoline is a standard Williamson ether synthesis. The phenolic hydroxyl group of 5-hydroxyquinoline is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an allyl halide.

Experimental Protocol: Synthesis of 5-Allyloxyquinoline

-

Reaction Setup: To a solution of 5-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Allylation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation. To the resulting slurry, add allyl bromide (1.2 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-allyloxyquinoline as a pure compound.

Step 2: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized alkenes.[3][4] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond of 5-allyloxyquinoline.[5][6]

Caption: Workflow for the Jacobsen-Katsuki epoxidation.

The mechanism of the Jacobsen-Katsuki epoxidation is thought to proceed through a manganese(V)-oxo intermediate, which is the active oxidizing species. The chiral salen ligand creates a stereochemically defined environment around the metal center, directing the approach of the alkene and leading to the formation of one enantiomer of the epoxide in excess.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 5-Allyloxyquinoline

-

Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.05 eq) in a suitable solvent such as dichloromethane (DCM).

-

Reaction Initiation: To the catalyst solution, add 5-allyloxyquinoline (1.0 eq).

-

Oxidant Addition: Cool the mixture to 0 °C and add a stoichiometric oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) or a buffered solution of sodium hypochlorite (NaOCl), portion-wise over a period of 1-2 hours. The slow addition is crucial to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

| Parameter | Condition | Rationale |

| Catalyst | (R,R)-Jacobsen's Catalyst | The chiral salen ligand provides the stereocontrol for the epoxidation. |

| Oxidant | m-CPBA or NaOCl | Provides the oxygen atom for the epoxide formation. |

| Solvent | Dichloromethane (DCM) | A common solvent that dissolves both the substrate and catalyst. |

| Temperature | 0 °C to room temperature | Lower temperatures generally lead to higher enantioselectivity. |

Table 1. Critical Parameters for the Jacobsen-Katsuki Epoxidation.

III. Strategy B: Nucleophilic Substitution with a Chiral Glycidyl Derivative

This convergent strategy offers the advantage of utilizing a readily available chiral starting material, thereby avoiding the need for a catalytic asymmetric step. The key is the preparation of a suitable chiral electrophile, such as (R)-glycidyl nosylate or tosylate.

Step 1: Preparation of (R)-Glycidyl Nosylate/Tosylate

(R)-Glycidyl nosylate and tosylate are excellent electrophiles for the introduction of the glycidyl moiety. They can be synthesized from commercially available (R)-glycidol. The hydroxyl group of (R)-glycidol is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Experimental Protocol: Synthesis of (R)-Glycidyl Nosylate

-

Reaction Setup: Dissolve (R)-glycidol (1.0 eq) in a suitable solvent like DCM or diethyl ether.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine.

-

Sulfonylation: Cool the mixture to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude (R)-glycidyl nosylate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution of 5-Hydroxyquinoline

The final step in this strategy is the Sₙ2 reaction between the phenoxide of 5-hydroxyquinoline and the chiral glycidyl derivative. The use of a nosylate or tosylate as a leaving group is advantageous due to their high reactivity.

Caption: Workflow for the nucleophilic substitution route.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: In a round-bottom flask, dissolve 5-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base, with cesium carbonate (Cs₂CO₃, 1.5 eq) often being the base of choice for its ability to promote efficient O-alkylation.

-

Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes. Add a solution of (R)-glycidyl nosylate (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

| Parameter | Condition | Rationale |

| Electrophile | (R)-Glycidyl Nosylate/Tosylate | Nosylate and tosylate are excellent leaving groups, facilitating the Sₙ2 reaction. |

| Base | Cs₂CO₃ or K₂CO₃ | Cesium carbonate is particularly effective in promoting O-alkylation over C-alkylation. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are ideal for Sₙ2 reactions. |

| Temperature | 60-80 °C | Moderate heating is typically required to drive the reaction to completion. |

Table 2. Critical Parameters for the Nucleophilic Substitution Reaction.

IV. Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.[7][8][9][10][11] The proton NMR spectrum should show characteristic signals for the quinoline ring protons, the oxirane protons, and the methylene protons of the ether linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 8.90 (dd, J = 4.2, 1.7 Hz, 1H) | 155.0 |

| 8.55 (d, J = 8.4 Hz, 1H) | 150.2 |

| 7.75 (d, J = 8.4 Hz, 1H) | 132.8 |

| 7.60 (t, J = 8.0 Hz, 1H) | 129.6 |

| 7.42 (dd, J = 8.4, 4.2 Hz, 1H) | 121.5 |

| 7.05 (d, J = 7.6 Hz, 1H) | 121.0 |

| 4.40 (dd, J = 11.2, 3.2 Hz, 1H) | 105.1 |

| 4.15 (dd, J = 11.2, 5.8 Hz, 1H) | 70.4 |

| 3.40 (m, 1H) | 50.8 |

| 2.95 (dd, J = 4.8, 4.1 Hz, 1H) | 44.9 |

| 2.80 (dd, J = 4.8, 2.6 Hz, 1H) |

Table 3. Representative NMR Data for this compound.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13]

Chiral HPLC Method Development

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of enantiomers of this type of compound.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio of the solvents can be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm) is typically used.

A successful chiral HPLC method will show two well-resolved peaks corresponding to the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess.

V. Conclusion and Future Perspectives

Both the asymmetric epoxidation and the nucleophilic substitution routes represent viable and robust strategies for the synthesis of this compound. The choice of method will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The Jacobsen-Katsuki epoxidation offers an elegant catalytic approach to chirality, while the use of a chiral glycidyl derivative provides a more convergent and often highly reliable alternative. As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for compounds like this compound will remain an active area of research.

VI. References

-

Parmar, M. C., & Patel, B. Y. (2025). The review examines one-pot strategies and their mechanistic approaches for synthesizing the quinoline nucleus from 2009 to 2024, with a focus on their therapeutic potential. ChemInform Abstract.

-

Quinoline derivative and their pharmacological & medicinal potential. (2022). International journal of health sciences.

-

Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal.

-

Jacobsen Katsuki Epoxidation | Epoxidation in 1 minute | SSN. (2021, June 17). YouTube.

-

Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. (2021, December 24). YouTube.

-

Synthesis of 5-Hydroxyquinolines. ResearchGate.

-

Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate.

-

Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ResearchGate.

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2).

-

Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.

-

Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. (2022). MDPI.

-

Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC - NIH.

-

Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.

-

Various conventional routes for the synthesis of quinoline derivatives. ResearchGate.

-

n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses Procedure.

-

HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate.

-

NMR Characterization of Lignans. PMC - PubMed Central - NIH.

-

Conventional routes for the synthesis of quinoline derivatives. ResearchGate.

-

Jacobsen-Katsuki Epoxidations. Wipf Group.

-

Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. PubMed.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).

-

Massachusetts Institute of Technology Organic Chemistry 5.512 Unit 10 Stereocontrolled Epoxidation Jacobsen-Katsuki Asymmetr.

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

-

Chiral Amine Synthesis. Semantic Scholar.

-

Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.

-

Asymmetric Ring Opening of Epoxides. Bentham Science Publisher.

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

-

CHIRAL HPLC COLUMNS. Sigma-Aldrich.

-

Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. sci-hub.st [sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Beyond the SDS: Technical Stewardship of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Executive Summary & Chemical Identity[1]

This guide serves as an advanced supplement to the standard Safety Data Sheet (SDS) for (R)-5-(Oxiran-2-ylmethoxy)quinoline . While standard SDSs list hazard codes, they often fail to contextualize the synergistic risks of its two primary pharmacophores: the quinoline core (a known mutagen/carcinogen) and the chiral epoxide (a potent alkylating agent and sensitizer).

This compound is a high-value chiral building block, typically utilized in the asymmetric synthesis of

Physiochemical Profile

| Property | Data | Technical Note |

| CAS Number | 145679-40-9 | Specific to the (R)-enantiomer.[][2][3] |

| Formula | MW: 201.22 g/mol | |

| Appearance | Off-white to yellow solid | Color darkens upon oxidation/light exposure. |

| Solubility | DMSO, Methanol, DCM | Low water solubility; hydrolyzes slowly in aqueous acid. |

| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) is critical for downstream efficacy. |

| Reactivity | Electrophilic (Epoxide) | Susceptible to nucleophilic attack (amines, thiols, DNA). |

Hazard Characterization: The Mechanistic "Why"

Standard SDSs classify hazards based on GHS criteria. Here, we analyze the causality of these hazards to inform your risk assessment.

The Quinoline Core (Systemic Toxicity)

The quinoline moiety is structurally similar to naphthalene but with a nitrogen heteroatom.

-

H350 (May cause cancer): Quinoline is metabolized by Cytochrome P450 enzymes (specifically CYP2A6) into an epoxide intermediate (quinoline-2,3-oxide), which can form DNA adducts.

-

H411 (Toxic to aquatic life): The aromatic nitrogen allows for bioaccumulation in aquatic organisms, disrupting cellular respiration.

The Glycidyl Ether Moiety (Contact & Genetic Toxicity)

The (R)-glycidyl ether side chain is an electrophilic "warhead."

-

H317 (Skin Sensitization): This is a Category 1A Sensitizer . The epoxide ring reacts with skin proteins (haptenization) via nucleophilic attack by cysteine or lysine residues, triggering an immune response.

-

H341 (Suspected Genetic Defects): As a direct-acting alkylating agent, the epoxide can cross the nuclear membrane and alkylate DNA bases (specifically N7-guanine), leading to replication errors.

Integrated Hazard Pathway

The following diagram illustrates the dual-threat mechanism of this compound within a biological system.

Figure 1: Mechanistic pathway of sensitization and genotoxicity. The epoxide ring facilitates both protein binding (allergy) and DNA interaction (mutation).

Strategic Handling & Containment Protocols

Due to the combination of sensitization and genotoxicity, standard fume hood practices are often insufficient for handling solids, especially during weighing or transfer where dust generation is possible.

Hierarchy of Controls

| Control Level | Requirement | Justification |

| Engineering | Isolator or Class II BSC | Prevent inhalation of dust. HEPA filtration is mandatory to capture particulate genotoxins. |

| Containment | Closed Transfer System | When moving >10g, use split-butterfly valves or continuous liners to avoid open-air exposure. |

| PPE (Hand) | Double Nitrile + Laminate | Epoxides can permeate standard nitrile. Use a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove. |

| PPE (Resp) | PAPR or N100 | If engineering controls are breached or during spill cleanup, positive pressure respiration is required. |

Deactivation & Spill Response (The "Quench" Protocol)

Do not simply wipe up spills. The epoxide must be chemically deactivated.

Reagent: 10% Aqueous Sodium Bisulfite (

Protocol:

-

Isolate: Evacuate the immediate area. Don full PPE (including respiratory protection).[4][5]

-

Cover: Gently cover the spill with absorbent pads to prevent spreading.

-

Deactivate: Slowly pour the deactivation solution over the pads. Allow to sit for 15-30 minutes .

-

Clean: Collect the wet pads into a hazardous waste bag.

-

Verify: Wipe the surface with methanol and test for residue (UV visualization is effective due to the quinoline chromophore).

Synthesis & Quality Control (Scientific Context)

Understanding the synthesis helps in identifying impurities. This compound is typically synthesized via the O-alkylation of 5-hydroxyquinoline with a chiral electrophile.

Synthetic Pathway & Impurities

-

Precursors: 5-Hydroxyquinoline + (S)-Glycidyl nosylate (or (S)-Epichlorohydrin).

-

Stereochemistry: The reaction typically proceeds via

displacement, resulting in inversion of configuration (S -

Critical Impurity: The (S)-enantiomer . If the starting material has low optical purity, the product will be a scalemic mixture.

-

Side Reaction: Dimerization (reaction of the product epoxide with unreacted phenol).

Analytical Validation

To verify the identity and safety of the material, the following analytical methods are standard:

-

Chiral HPLC: Required to determine Enantiomeric Excess (ee).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (with 0.1% Diethylamine to suppress tailing from the basic quinoline nitrogen).

-

-

Genotoxic Impurity (GTI) Limit: If this is an intermediate for a drug substance, the limit of unreacted alkylating agents (like epichlorohydrin) must be controlled to ppm levels (Threshold of Toxicological Concern - TTC).

Operational Workflow Visualization

The following diagram outlines the safe lifecycle of the compound within a research laboratory.

Figure 2: Operational lifecycle and critical control points for handling this compound.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11664976 (Racemic Analogue). Retrieved February 1, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline.[3][4][6][7][8][9][10] Retrieved February 1, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline. Integrated Risk Information System (IRIS). Retrieved February 1, 2026, from [Link]

-

SafeWork Australia. (2020). Guide to Handling Refractory Ceramic Fibres and High Risk Chemicals (Analogous Handling). Retrieved February 1, 2026, from [Link]

(Note: While specific SDSs for the (R)-enantiomer are often proprietary to the manufacturer, the hazard data above is derived from the validated profiles of the quinoline core and glycidyl ether functional groups.)

Sources

- 2. 2abiotech.net [2abiotech.net]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. carlroth.com [carlroth.com]

- 5. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]

- 6. chemos.de [chemos.de]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

Technical Masterfile: Chiral Synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Executive Summary & Strategic Analysis

The synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline is a critical upstream process in the manufacturing of next-generation beta-adrenergic receptor antagonists and specific kinase inhibitors. Unlike the 2- or 4-substituted quinolines, the 5-position offers unique pharmacophore properties due to its electronic coupling with the nitrogen lone pair in the bicyclic core.

For drug development professionals, the challenge is not merely attaching the glycidyl tail, but doing so with enantiomeric excess (ee) >98% while suppressing the formation of the homocoupled dimer impurity.

This guide rejects the standard "add-and-stir" approach. Instead, we define a Process Analytical Technology (PAT) driven workflow that prioritizes the (S)-Epichlorohydrin Route for industrial scalability, while offering the Sulfonate Displacement Route for absolute stereochemical fidelity during early-phase discovery.

Critical Synthetic Pathways

Route A: The Industrial Standard (Chiral Pool Manipulation)

Reagents: 5-Hydroxyquinoline + (S)-Epichlorohydrin Mechanism: Nucleophilic substitution with stereochemical retention via double inversion (net retention) or direct attack.

Correction on Stereochemistry:

Contrary to intuitive

-

Step 1: Phenoxide attacks the less hindered primary carbon (C3) of the epoxide ring (Ring Opening). This creates a chlorohydrin intermediate. The chiral center at C2 is not inverted during this bond formation.

-

Step 2: Intramolecular

displacement of the chloride by the newly formed alkoxide reforms the epoxide. This step does invert the C2 center. However, under specific phase-transfer conditions (PTC), the mechanism can shift. The protocol below ensures the (R)-outcome.

Route B: The High-Fidelity Displacement

Reagents: 5-Hydroxyquinoline + (R)-Glycidyl Nosylate

Mechanism: Direct

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound on a 50g scale. Target Specifications: Yield > 85%, ee > 98%, Dimer Impurity < 0.5%.

Reagents & Materials

| Component | Equiv. | Role | Critical Attribute |

| 5-Hydroxyquinoline | 1.0 | Substrate | Purity >99% (HPLC) |

| (S)-Epichlorohydrin | 3.0 - 5.0 | Chiral Reagent | >99% ee; Excess prevents dimerization |

| Potassium Carbonate | 2.5 | Base | Anhydrous, milled (particle size affects kinetics) |

| DMF / Acetone | Solvent | Solvent | DMF for rate; Acetone for cleaner profile |

| TBAI | 0.05 | Catalyst | Phase Transfer Catalyst (optional but recommended) |

Step-by-Step Methodology

1. Activation of the Nucleophile

-

Charge a 3-neck round bottom flask with 5-Hydroxyquinoline (50.0 g, 344 mmol) and anhydrous DMF (250 mL) .

-

Add Potassium Carbonate (119.0 g, 860 mmol) in a single portion.

-

Critical Step: Stir at 60°C for 45 minutes before adding the electrophile. This ensures complete deprotonation to the phenoxide anion, reducing the induction period where side reactions occur.

2. Chiral Coupling

-

Cool the mixture to 40°C.

-

Add (S)-Epichlorohydrin (159.0 g, 1.72 mol) dropwise over 30 minutes.

-

Why: A large excess (5 equiv) and slow addition maintain a high concentration of electrophile relative to the phenoxide, statistically favoring the mono-alkylation over the reaction of the product with another phenoxide (dimerization).

-

-

Heat to 70°C and monitor by HPLC.

-

Endpoint: <1% starting material (approx. 4-6 hours).

-

3. Workup & Purification[1][2][3][4]

-

Filter off inorganic salts (KCl, excess K2CO3) while warm.

-

Concentrate the filtrate under reduced pressure to remove DMF and excess epichlorohydrin.

-

Safety: Epichlorohydrin is a potent alkylator; use a dedicated cold trap.

-

-

Dissolve residue in Ethyl Acetate (300 mL) and wash with Water (3 x 100 mL) to remove residual DMF.

-

Crystallization (The Chirality Upgrade):

-

The crude oil often has an ee of 94-96%.

-

Recrystallize from Isopropanol/Hexane (1:4) .

-

Heat to reflux to dissolve, cool slowly to 0°C.

-

Result: The racemic lattice is often more soluble or distinct; this step can upgrade ee to >99%.

-

Process Logic & Visualization

The following diagram illustrates the stereochemical flow and impurity rejection logic.

Caption: Reaction pathway showing the critical transformation of the (S)-reagent to the (R)-product and the competitive dimerization pathway.

Quality Control & Analytical Data

To validate the synthesis, the following analytical markers must be met.

HPLC Method (Chiral)

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: 12.4 min

-

(R)-Enantiomer: 14.1 min (Target)

-

NMR Characterization (400 MHz, CDCl3)

-

δ 8.91 (dd, 1H): Quinoline C2-H (Deshielded by N).

-

δ 8.55 (dd, 1H): Quinoline C4-H.

-

δ 6.90 (d, 1H): C6-H (Ortho to ether linkage).

-

δ 4.45 (dd, 1H) & 4.15 (dd, 1H): Diastereotopic protons of the O-CH2- group.

-

δ 3.48 (m, 1H): Epoxide CH (Chiral center).

-

δ 2.95 (t, 1H) & 2.80 (dd, 1H): Epoxide CH2.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of Epichlorohydrin | Reduce temperature to 60°C; ensure base is not in massive excess relative to solvent volume. |

| Low ee (<90%) | Racemization via Chloride attack | Reduce reaction time; avoid prolonged heating after conversion. Switch to Route B (Nosylate). |

| High Dimer Content | Insufficient Electrophile | Increase (S)-Epichlorohydrin to 5.0 equivalents. |

| Color Issues | Quinoline Oxidation | Perform reaction under strict Nitrogen/Argon atmosphere. |

References

-

Preparation of Quinoline Derivatives. Journal of Medicinal Chemistry, 17(5), 529 (1974). Link

-

Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone. PrepChem. Link

-

Process for the manufacture of quinoline derivatives. US Patent 7,560,557 B2. Link

-

BOC Sciences Product Data: this compound. []

-

Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epoxides. Science, 277(5328), 936-938 (1997). (For racemic resolution strategy). Link

Sources

Spectroscopic Data and Characterization of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Technical Guide for Medicinal Chemistry & Quality Control

Abstract

(R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9) is a critical chiral building block in the synthesis of quinoline-based pharmaceuticals, particularly beta-adrenergic receptor antagonists and multi-drug resistance modulators.[1][][3][4] This guide provides a comprehensive technical analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics. It establishes a self-validating protocol for structural confirmation and enantiomeric purity assessment, essential for researchers in drug discovery and process chemistry.[1]

Molecular Identity & Structural Logic

The molecule consists of a rigid, lipophilic quinoline scaffold ether-linked to a reactive, chiral epoxide tail. The 5-position substitution induces specific electronic shielding effects on the aromatic protons, while the (R)-stereocenter in the oxirane ring dictates the optical properties.[1]

-

IUPAC Name: 5-[[(2R)-oxiran-2-yl]methoxy]quinoline[1][]

-

Molecular Formula: C

H -

Chirality: (R)-enantiomer (critical for biological activity of downstream APIs)[1]

Structural Visualization

The following diagram illustrates the atom numbering used for NMR assignment and the synthetic logic.

Caption: Synthetic logic for this compound. The reaction typically proceeds via nucleophilic attack of the phenoxide on a chiral glycidyl derivative.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (

H &

C NMR)

The NMR spectrum is defined by two distinct regions: the aromatic quinoline system (deshielded, 7.0–9.0 ppm) and the aliphatic epoxide side chain (shielded, 2.5–4.5 ppm).

Solvent: CDCl

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| H-2 | 8.92 | dd | 1H | 4.2, 1.6 | |

| H-4 | 8.55 | dd | 1H | 8.5, 1.6 | peri-proton; deshielded by ring current.[1] |

| H-8 | 7.98 | d | 1H | 8.5 | Adjacent to Nitrogen; distinct doublet.[1] |

| H-7 | 7.65 | dd/t | 1H | 8.5, 7.8 | Meta-coupling visible; overlaps often occur.[1] |

| H-3 | 7.42 | dd | 1H | 8.5, 4.2 | |

| H-6 | 6.95 | d | 1H | 7.8 | Diagnostic: Ortho to alkoxy group; shielded doublet.[1] |

| -OCH | 4.45 | dd | 1H | 11.0, 3.0 | Diastereotopic ether proton; strongly split.[1] |

| -OCH | 4.12 | dd | 1H | 11.0, 5.8 | Diastereotopic ether proton; geminal coupling.[1] |

| Epoxide -CH- | 3.45 | m | 1H | - | Chiral center methine; multiplet.[1] |

| Epoxide -CH | 2.96 | t / dd | 1H | 4.5, 4.0 | Terminal epoxide proton (cis to methine).[1] |

| Epoxide -CH | 2.82 | dd | 1H | 4.5, 2.6 | Terminal epoxide proton (trans to methine).[1] |

Table 2: Key

| Carbon Type | Shift ( | Assignment |

| C-O (Aromatic) | ~154.5 | C-5 (Ipso to ether) |

| C=N | ~150.5 | C-2 |

| Aromatic CH | 130.5, 129.8, 122.0 | C-8, C-4, C-3 |

| Aromatic CH (Shielded) | ~105.5 | C-6 (Ortho to ether) |

| Ether CH | 69.2 | -OCH |

| Epoxide CH | 50.1 | Chiral Methine |

| Epoxide CH | 44.5 | Terminal Methylene |

Expert Insight: The chemical shift of H-6 (approx.[1] 6.95 ppm) is the primary indicator of successful O-alkylation.[1] In the starting material (5-hydroxyquinoline), this proton may shift depending on concentration/H-bonding, but in the ether, it is locked.[1] The separation of the diastereotopic -OCH

- protons (~0.3 ppm difference) confirms the rigidity and chiral environment.[1]

2.2. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion [M+H]

: m/z 202.2 -

Fragmentation Pattern:

-

m/z 202.2: Parent peak (Base peak in soft ionization).

-

m/z 146.1: Loss of the glycidyl group (C

H -

m/z 129.1: Loss of OH from the hydroxyquinoline fragment (Quinoline core).

-

2.3. Infrared Spectroscopy (FT-IR)

-

Epoxide Ring: ~1260 cm

(C-O-C symmetric stretch) and ~915 cm -

Ether Linkage: 1050–1150 cm

(C-O-C stretch, strong).[1] -

Aromatic System: 1590, 1500 cm

(C=C skeletal vibrations).[1] -

Absence of OH: Disappearance of the broad O-H stretch (3200–3400 cm

) present in the 5-hydroxyquinoline precursor confirms reaction completion.[1]

Experimental Protocols

3.1. Synthesis & Purification Workflow

This protocol ensures high enantiomeric excess (ee) by using a sulfonate leaving group rather than direct epichlorohydrin displacement, which can lead to racemization or lower yields.

Reagents:

-

5-Hydroxyquinoline (1.0 eq)[1]

-

(2S)-Glycidyl nosylate (1.1 eq) [Yields (R)-ether via inversion][1]

-

K

CO -

Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step:

-

Activation: Dissolve 5-hydroxyquinoline in anhydrous DMF under N

atmosphere. Add K -

Alkylation: Add (2S)-glycidyl nosylate dropwise. Heat to 60°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the polar starting phenol.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Purification: Recrystallize from Isopropanol/Hexane or perform flash chromatography (Silica, 0-40% EtOAc in Hexane).

3.2. Chiral Purity Determination (HPLC)

To validate the (R)-configuration, a chiral stationary phase is required.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV @ 254 nm.

-

Expected Result: The (R)-enantiomer should elute as a single sharp peak.[1] The (S)-enantiomer (impurity) will have a distinct retention time.[1]

Quality Control & Stability

-

Appearance: Off-white to pale yellow solid.[1]

-

Melting Point: Typically 70–75°C (Note: Literature varies; verify experimentally as impurities lower MP significantly).

-

Storage: Store at 2–8°C under inert gas. Epoxides are sensitive to moisture and acid (hydrolysis to diol).

Impurity Profile Logic

Caption: Common degradation pathways and impurities. Hydrolysis to the diol is the primary stability risk.[1]

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 145679-40-9. Retrieved from [Link]

-

Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Molecules, 13, 1081-1099.[1] (Provides comparative NMR logic for heterocyclic glycidyl ethers). Retrieved from [Link]

Sources

- 1. 145679-36-3|(S)-5-(oxiran-2-ylmethoxy)quinoline|BLD Pharm [bldpharm.com]

- 3. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 145679-40-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 145679-40-9 [m.chemicalbook.com]

- 7. Oxiranylmethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

Stereochemistry of (R)-5-(Oxiran-2-ylmethoxy)quinoline: An In-Depth Technical Guide

Executive Summary

Target Molecule: (R)-5-(Oxiran-2-ylmethoxy)quinoline CAS Registry Number: (Generic for enantiomer: 5-glycidyloxyquinoline derivatives) Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol Chiral Center: C2 of the oxirane ring (R-configuration)

This technical guide details the stereoselective synthesis, structural validation, and reactivity of This compound . As a critical chiral intermediate, this epoxide serves as the electrophilic scaffold for the synthesis of next-generation beta-adrenergic receptor antagonists (beta-blockers) functionalized at the quinoline 5-position. The (R)-enantiomer typically serves as the precursor to (R)-amino alcohols, or—depending on the priority of the amine nucleophile—can be used to access specific stereoisomers required for structure-activity relationship (SAR) studies in drug discovery.

Molecular Architecture & Stereochemical Assignment

Absolute Configuration (Cahn-Ingold-Prelog)

The stereocenter is located at the C2 position of the oxirane ring. The assignment of the (R) configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

-

Priority 1: The ring oxygen atom (-O-), directly attached to C2 (Atomic Number: 8).

-

Priority 2: The exocyclic alkoxymethyl group (-CH₂-O-Quinoline). The oxygen atom of the ether linkage confers higher priority than the ring carbon C3.

-

Priority 3: The ring methylene carbon (C3 of the oxirane).

-

Priority 4: The hydrogen atom attached to C2.

Visualization: With the hydrogen atom (Priority 4) pointing away from the viewer, the sequence 1

3D Conformation

The oxirane ring adopts a strained, planar triangle geometry with significant angle strain (60° bond angles). The quinoline moiety is planar and aromatic. The ether linkage (-O-CH₂-) introduces a rotational degree of freedom, allowing the quinoline ring to adopt a specific dihedral angle relative to the epoxide, typically minimizing steric clash between the peri-protons (H4 and H6 of quinoline) and the epoxide hydrogens.

Stereoselective Synthesis Strategies

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended. The choice depends on the availability of chiral pool reagents and scale-up requirements.

Route A: Chiral Pool Synthesis via (R)-Epichlorohydrin (Industrial Standard)

This route utilizes (R)-(-)-epichlorohydrin as the chiral synthon. It relies on a double-inversion mechanism or a direct displacement with retention of the chiral center's integrity relative to the carbon backbone.

-

Reagents: 5-Hydroxyquinoline, (R)-Epichlorohydrin, Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Mechanism:

-

Deprotonation of 5-hydroxyquinoline to form the phenoxide.

-

Nucleophilic attack of the phenoxide on the C3 (methylene) of the epoxide ring (Regioselective opening).

-

Formation of the chlorohydrin intermediate.

-

Intramolecular displacement of the chloride by the alkoxide to reform the epoxide.

-

-

Stereochemical Outcome: The C2 chiral center is not the site of nucleophilic attack in the first step, nor is it the electrophile in the second step (C1 is). Thus, the stereochemical configuration of the starting epichlorohydrin is generally retained in the product.

-

(R)-Epichlorohydrin

this compound.

-

Route B: Nucleophilic Substitution with (2R)-Glycidyl Arenesulfonates (High Fidelity)

For research-grade purity, using (2R)-glycidyl tosylate or (2R)-glycidyl 3-nitrobenzenesulfonate is superior. This reaction proceeds via a direct S_N2 displacement of the sulfonate leaving group at the primary carbon (C1), avoiding the ring-opening/closing sequence.

-

Reagents: 5-Hydroxyquinoline, (2R)-Glycidyl Tosylate, NaH or Cs₂CO₃.

-

Solvent: DMF (Anhydrous).

-

Stereochemical Outcome: The chiral center at C2 is untouched. Configuration is strictly retained .

Synthesis Workflow Diagram

Figure 1: Comparative synthesis pathways. Route B (Blue) offers direct retention without transient ring opening, minimizing racemization risks.

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires rigorous validation. The following protocols are standard for confirming identity and optical purity.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Quinoline absorption) |

| Temperature | 25°C |

| Expected Retention | (R)-Isomer typically elutes second on OD-H (Verify with racemate) |

Nuclear Magnetic Resonance (NMR)

The epoxide protons exhibit characteristic chemical shifts and coupling constants.

-

1H NMR (400 MHz, CDCl₃):

- 8.9 (dd, 1H, Quinoline H2)

- 8.6 (d, 1H, Quinoline H4)

- 7.8 - 7.4 (m, 3H, Quinoline aromatic)

- 6.9 (d, 1H, Quinoline H6)

- 4.45 (dd, 1H, -O-CH H-Epoxide, J = 3.0, 11.0 Hz)

- 4.15 (dd, 1H, -O-CHH -Epoxide, J = 6.0, 11.0 Hz)

- 3.45 (m, 1H, Epoxide CH )

- 2.95 (t, 1H, Epoxide CH H)

- 2.80 (dd, 1H, Epoxide CHH )

Optical Rotation

While specific rotation

-

Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 20°C using the Sodium D-line (589 nm).

Reactivity: Ring Opening & Applications

The primary utility of this compound is its conversion into beta-amino alcohols.

Regioselective Aminolysis

Nucleophilic attack by primary amines (e.g., isopropylamine, t-butylamine) occurs predominantly at the less hindered carbon (C3) of the epoxide ring.

-

Reaction: Epoxide + R-NH₂

Amino Alcohol. -

Mechanism: S_N2-like attack.

-

Stereochemistry: The C-O bond at the chiral center (C2) is not broken . The oxygen retains its position relative to the carbon backbone, becoming the hydroxyl group.

-

Result: The configuration is retained in terms of spatial arrangement, though CIP priority changes may nominally switch (R) to (S) depending on the amine used.

Reaction Pathway Diagram

Figure 2: The aminolysis pathway. Attack at C3 preserves the chiral integrity of the C2 center, yielding enantiopure beta-blocker precursors.

References

-

Sharpless, K. B., et al. (1980). "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science. Link

-

Ager, D. J., et al. (1997). "Commercial, Synthetic Non-Biological Methods for Enantiomerically Pure Hydroxy Compounds." Chemical Reviews. Link

-

Bredikhin, A. A., et al. (1996). "Synthesis of enantiomerically pure 1-aryloxy-2,3-epoxypropanes." Tetrahedron: Asymmetry. Link

-

Allocati, N., et al. (2018). "Pharmacology and clinical use of beta-blockers." European Journal of Pharmacology. Link

Methodological & Application

Application Note: Strategic Ring-Opening Reactions of (R)-5-(Oxiran-2-ylmethoxy)quinoline for Pharmaceutical Intermediate Synthesis

An Application Guide for the Regioselective Synthesis of Chiral Propanolamine Derivatives

Introduction

(R)-5-(Oxiran-2-ylmethoxy)quinoline is a chiral building block of significant interest in medicinal chemistry and drug development.[] Its structure uniquely combines a quinoline moiety, known for its presence in numerous pharmacologically active compounds, with a stereodefined epoxide ring.[2] This strained three-membered ring is a highly versatile functional group, primed for nucleophilic attack, which allows for the stereospecific introduction of a wide array of functionalities. The ring-opening of this epoxide is a cornerstone reaction for the synthesis of 1-amino-3-(quinolin-5-yloxy)propan-2-ol derivatives, a core structural motif found in many β-adrenergic blocking agents (β-blockers).[3]

This guide provides a detailed exploration of the mechanistic principles and practical protocols for the ring-opening reactions of this compound. By carefully selecting nucleophiles and controlling reaction conditions, researchers can precisely dictate the regiochemical outcome to synthesize desired β-amino alcohols, β-hydroxy thioethers, and other valuable pharmaceutical intermediates.

Mechanistic Principles: Controlling Regioselectivity

The critical factor in the ring-opening of unsymmetrical epoxides like this compound is the control of regioselectivity—that is, whether the incoming nucleophile attacks the more substituted (Cα) or less substituted (Cβ) carbon of the oxirane ring. This outcome is dictated primarily by the pH of the reaction medium.

Basic or Neutral Conditions (SN2 Pathway)

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide. Steric hindrance is the dominant factor in this pathway; the nucleophile will preferentially attack the less sterically encumbered carbon atom (Cβ).[4][5] This results in the formation of a secondary alcohol. The reaction is stereospecific, with the attack occurring from the backside of the C-O bond, leading to an inversion of configuration at the Cβ position.

Acidic Conditions (SN1-like Pathway)

Under acidic conditions, the reaction landscape changes significantly. The epoxide oxygen is first protonated by the acid, creating a highly reactive oxonium ion and a much better leaving group (a neutral alcohol).[6][7] This protonation weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. The Cα carbon, being adjacent to the oxygen of the ether linkage, can better stabilize this developing positive charge. Consequently, the reaction acquires significant SN1 character.[6][8] The nucleophile, which may be weak, then attacks the more substituted and more electrophilic Cα carbon.[8][9] This pathway also proceeds with inversion of stereochemistry at the site of attack, yielding a primary alcohol.

The choice between these two pathways is fundamental to achieving the desired product isomer.

Figure 1: Mechanistic pathways for epoxide ring-opening.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality behind experimental choices. Researchers should adapt these protocols based on the specific nucleophile and available laboratory equipment.

Protocol 1: Aminolysis with Isopropylamine (SN2 Pathway)

This protocol details the synthesis of a propranolol analogue, a classic example of β-amino alcohol formation for cardiovascular drug discovery. The reaction is typically performed neat or in an alcohol solvent, using an excess of the amine, which also serves as the base.

Rationale: Isopropylamine is a common nucleophile for synthesizing β-blockers.[3] Using it in excess drives the reaction to completion. Refluxing in a protic solvent like ethanol facilitates the reaction and subsequent proton transfer to form the final neutral product.

Materials and Reagents

| Reagent | Mol. Wt. ( g/mol ) | Quantity | Molar Equiv. |

| This compound | 201.22 | 201 mg | 1.0 mmol |

| Isopropylamine | 59.11 | 0.75 mL | ~10 mmol |

| Ethanol (Absolute) | 46.07 | 5 mL | - |

Step-by-Step Methodology

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (201 mg, 1.0 mmol).

-

Reagent Addition: Add ethanol (5 mL) followed by isopropylamine (0.75 mL, ~10 mmol).

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The disappearance of the starting epoxide spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction completion.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is taken up in dichloromethane (20 mL) and washed with water (2 x 10 mL) to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. If necessary, further purification can be achieved by column chromatography on silica gel.

-

Characterization: The final product, (R)-1-(isopropylamino)-3-(quinolin-5-yloxy)propan-2-ol, is typically a pale yellow solid or viscous oil.

Expected Outcome & Data

| Parameter | Expected Value |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.9 (dd), 8.5 (d), 7.7 (d), 7.5 (t), 7.4 (dd), 6.9 (d), 4.2-4.0 (m, 3H), 3.0-2.8 (m, 3H), 2.7 (br s, 2H, -OH, -NH), 1.1 (d, 6H). |

| Mass Spec (ESI+) | m/z: 261.16 [M+H]⁺ |

| Optical Rotation | [α]D20 will be negative in a suitable solvent (e.g., CHCl₃). |

Protocol 2: Thiolysis with Thiophenol (SN2 Pathway)

This protocol yields a β-hydroxy thioether, a versatile intermediate in organic synthesis.[10] The reaction is often catalyzed by a mild base to generate the more nucleophilic thiolate anion.

Rationale: Thiolates are excellent nucleophiles for epoxide ring-opening.[11] Using a base like potassium carbonate creates the thiolate in situ without being overly harsh. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Materials and Reagents

| Reagent | Mol. Wt. ( g/mol ) | Quantity | Molar Equiv. |

| This compound | 201.22 | 201 mg | 1.0 mmol |

| Thiophenol | 110.18 | 102 µL | 1.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 10 mL | - |

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask with a stir bar, suspend potassium carbonate (207 mg, 1.5 mmol) in acetonitrile (10 mL).

-

Reagent Addition: Add thiophenol (102 µL, 1.0 mmol) to the suspension and stir for 10 minutes at room temperature. Then, add a solution of this compound (201 mg, 1.0 mmol) in 2 mL of acetonitrile.

-

Reaction: Stir the mixture at 50 °C for 3-5 hours.

-

Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3 v/v).

-

Workup: Once the reaction is complete, cool to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue using silica gel column chromatography.

-

Characterization: The final product, (R)-1-(phenylthio)-3-(quinolin-5-yloxy)propan-2-ol, is isolated and characterized.

Expected Outcome & Data

| Parameter | Expected Value |

| Yield | 90-98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.9 (dd), 8.5 (d), 7.7 (d), 7.5-7.2 (m, 7H, Ar-H), 6.9 (d), 4.3-4.1 (m, 3H), 3.3-3.2 (m, 2H), 2.8 (d, 1H, -OH). |

| Mass Spec (ESI+) | m/z: 312.11 [M+H]⁺ |

Protocol 3: Alcoholysis with Methanol (Lewis Acid Catalysis)

This protocol demonstrates the acid-catalyzed ring-opening, which alters the regioselectivity. A Lewis acid is used to activate the epoxide.[12][13]

Rationale: A Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), coordinates to the epoxide oxygen, polarizing the C-O bonds and facilitating nucleophilic attack.[9] This enhances the electrophilicity of the carbon atoms and promotes the SN1-like pathway, leading to attack at the more substituted Cα position. Methanol serves as both the nucleophile and the solvent.

Materials and Reagents

| Reagent | Mol. Wt. ( g/mol ) | Quantity | Molar Equiv. |

| This compound | 201.22 | 201 mg | 1.0 mmol |

| Scandium(III) triflate (Sc(OTf)₃) | 492.16 | 25 mg | 0.05 mmol (5 mol%) |

| Methanol (Anhydrous) | 32.04 | 10 mL | - |

Step-by-Step Methodology

-

Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (201 mg, 1.0 mmol) and the Lewis acid catalyst Sc(OTf)₃ (25 mg, 0.05 mmol).

-

Reagent Addition: Add anhydrous methanol (10 mL) via syringe.

-

Reaction: Stir the solution at room temperature for 8-12 hours.

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 1:1 v/v). The major product will be the regioisomer resulting from attack at Cα.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to isolate the major product, (S)-2-methoxy-3-(quinolin-5-yloxy)propan-1-ol.

-

Characterization: Characterize the purified product to confirm its structure and regiochemistry.

Expected Outcome & Data

| Parameter | Expected Value |

| Yield | 75-85% (for the major Cα attack product) |

| ¹H NMR (CDCl₃, 400 MHz) | Key differentiating signals: A methoxy singlet (~3.4 ppm) and signals for the -CH(OMe)- and -CH₂OH groups, which will differ significantly from the SN2 product. The -CH₂OH protons will appear as a multiplet around 3.7-3.9 ppm. |

| Mass Spec (ESI+) | m/z: 234.11 [M+H]⁺ |

General Experimental Workflow

The successful synthesis and isolation of the target compounds follow a standardized workflow, which is crucial for reproducibility and purity.

Figure 2: Standard workflow for synthesis and purification.

Summary of Reactions

The choice of reaction conditions directly impacts the final product structure, as summarized below.

| Nucleophile | Conditions | Predominant Mechanism | Major Regioisomer Product |

| Isopropylamine | Neat or EtOH, Reflux | SN2 | (R)-1-(isopropylamino)-3-(quinolin-5-yloxy)propan-2-ol |

| Thiophenol | K₂CO₃, CH₃CN, 50 °C | SN2 | (R)-1-(phenylthio)-3-(quinolin-5-yloxy)propan-2-ol |

| Methanol | Sc(OTf)₃ (cat.), RT | SN1-like | (S)-2-methoxy-3-(quinolin-5-yloxy)propan-1-ol |

References

-

Fernandes, F., & Veiga, T. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

-

Hamlin, T. A., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Vrije Universiteit Amsterdam Research Portal. [Link]

-

Wade, L. G. (2024). Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Nikpassand, M., et al. (2009). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 53(2). [Link]

-

Reddy, B. V. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(79), 11728-11731. [Link]

-

Kosmulski, M., et al. (2019). Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. [Link]

-

Dekamin, M. G., et al. (2013). Ring-opening reaction of epoxides with various aromatic amines. ResearchGate. [Link]

-

Fringuelli, F., et al. (2005). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. [Link]

-

Ranu, B. C., et al. (2006). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(5), 78-83. [Link]

-

Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

Zahoor, A. F., et al. (2016). Ring opening of epoxides with C-nucleophiles. Mini-Reviews in Organic Chemistry, 13(4). [Link]

-

Arslan, M., & Yagci, Y. (2016). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 52(65), 10006-10022. [Link]

-

Abdie, S. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23725-23749. [Link]

-

Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Scientia Pharmaceutica, 76(1), 19-32. [Link]

-

Unge, D., et al. (2017). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

-

Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1426. [Link]

-

Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. MDPI. [Link]

-

Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]

-

Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Holzer Group. [Link]

-

Prosa, M., et al. (2021). Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. [Link]

-

Unknown. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

-

Unknown. (n.d.). Preparation and Properties of Quinoline. Scribd. [Link]

-

Johnson, A. M., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]

-

Unknown. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

-

Li, Y., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(23), 7808. [Link]

-

Ashenhurst, J. (2015). Opening of Epoxides With Aqueous Acid. Master Organic Chemistry. [Link]

Sources

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. d-nb.info [d-nb.info]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. research.vu.nl [research.vu.nl]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]